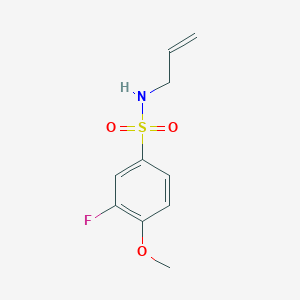
N-allyl-3-fluoro-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-3-fluoro-4-methoxybenzenesulfonamide, also known as AFM13, is a small molecule drug candidate that has been developed for the treatment of cancer. This compound is a bispecific antibody that can bind to both CD30, a protein that is overexpressed in certain types of cancer cells, and CD16A, a protein that is present on the surface of natural killer cells. The binding of AFM13 to these two proteins can activate the natural killer cells to attack and kill the cancer cells.
Wirkmechanismus
N-allyl-3-fluoro-4-methoxybenzenesulfonamide works by binding to both CD30 and CD16A proteins. The binding of this compound to CD30 on cancer cells can induce antibody-dependent cellular cytotoxicity (ADCC), which is the process by which natural killer cells recognize and kill cancer cells. The binding of this compound to CD16A on natural killer cells can activate these cells to release cytotoxic molecules, such as perforin and granzyme, which can kill cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells and natural killer cells. These effects include the induction of cell death in cancer cells, the activation of natural killer cells, and the enhancement of natural killer cell-mediated killing of cancer cells. This compound has also been shown to have a favorable safety profile, with no dose-limiting toxicities observed in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-3-fluoro-4-methoxybenzenesulfonamide has several advantages for use in lab experiments. It is a small molecule drug candidate that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of data on its pharmacological properties. However, this compound also has some limitations for use in lab experiments. It is a bispecific antibody that requires specialized equipment and expertise for its production and characterization. Additionally, its mechanism of action is complex and involves multiple proteins and cell types, which can make it difficult to study in vitro.
Zukünftige Richtungen
There are several future directions for the development and study of N-allyl-3-fluoro-4-methoxybenzenesulfonamide. One direction is the optimization of its pharmacological properties, such as its binding affinity and specificity, to improve its efficacy and safety. Another direction is the investigation of its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the development of new bispecific antibodies that target different proteins and cell types may provide new opportunities for the treatment of cancer.
Synthesemethoden
N-allyl-3-fluoro-4-methoxybenzenesulfonamide can be synthesized through a multistep process that involves the coupling of a sulfonamide derivative with an allyl fluoride derivative. The reaction is typically carried out in the presence of a base and a palladium catalyst. The resulting product can then be purified through various chromatographic techniques to obtain a pure sample of this compound.
Wissenschaftliche Forschungsanwendungen
N-allyl-3-fluoro-4-methoxybenzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including Hodgkin lymphoma, non-Hodgkin lymphoma, and solid tumors. In preclinical studies, this compound has been shown to be effective in inducing the killing of cancer cells by natural killer cells both in vitro and in vivo. In clinical trials, this compound has demonstrated promising results in terms of safety and efficacy, with some patients achieving complete responses to the treatment.
Eigenschaften
IUPAC Name |
3-fluoro-4-methoxy-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3S/c1-3-6-12-16(13,14)8-4-5-10(15-2)9(11)7-8/h3-5,7,12H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCXZWMOXLDGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-{[(1-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5408049.png)
![methyl 2-{[1H-indol-3-yl(oxo)acetyl]amino}benzoate](/img/structure/B5408057.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5408068.png)
![ethyl 5-(4-chlorophenyl)-2-(4-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5408074.png)
![methyl 5-[(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pentanoate](/img/structure/B5408077.png)
![1-allyl-4-[(4-chloro-3-methylphenoxy)acetyl]piperazine](/img/structure/B5408080.png)
![7-(cyclobutylmethyl)-2-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5408085.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5408102.png)
![5-{1-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]piperidin-4-yl}-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5408110.png)
![7-methyl-2-(4-methyl-1-piperidinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5408124.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5408140.png)
![5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5408147.png)
![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5408152.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B5408153.png)
